molecular formula C37H38N8O7S2 B12421223 Colibactin

Colibactin

Cat. No.: B12421223
M. Wt: 770.9 g/mol
InChI Key: ZWKHDAZPVITMAI-ROUUACIJSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Colibactin has several scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

Colibactin is a secondary metabolite produced by certain strains of Escherichia coli (E. coli), particularly those harboring the polyketide synthase (pks) gene cluster. This compound has garnered significant attention due to its potential role in promoting carcinogenesis, particularly in the context of colorectal cancer. Understanding the biological activity of this compound involves examining its biosynthesis, mechanisms of action, and effects on host cells.

Biosynthesis of this compound

This compound is synthesized through a complex biochemical pathway involving multiple enzymes encoded by the clb gene cluster. Key components of this pathway include:

  • Polyketide Synthases (PKS) : These enzymes catalyze the assembly of this compound from simple precursors.
  • Non-Ribosomal Peptide Synthetases (NRPS) : These play a crucial role in modifying the this compound structure during biosynthesis.
  • ClbP Peptidase : This enzyme activates this compound by cleaving it into its active form.

Recent studies have elucidated that the biosynthesis of this compound requires specific environmental conditions and cellular interactions, particularly between pks+ E. coli and host epithelial cells .

This compound exerts its biological effects primarily through DNA damage in host cells, which can lead to genotoxicity and potentially tumorigenesis. The mechanisms include:

  • DNA Cross-Linking : this compound induces interstrand cross-links (ICLs) in DNA, which obstruct replication and transcription processes. This activation triggers cellular stress responses, including ATR signaling pathways .
  • Cell Cycle Arrest : Exposure to this compound has been shown to halt the cell cycle before mitosis, leading to apoptosis if DNA repair mechanisms fail .
  • Prophage Induction : this compound can also induce lytic development in bacteria containing prophages, influencing microbial community dynamics .

Biological Activity and Effects on Host Cells

This compound's interaction with host cells has been extensively studied, revealing several critical findings:

  • Induction of DNA Damage : In vitro studies demonstrated that this compound-producing E. coli strains could cleave double-stranded DNA in human colon epithelial cells, leading to increased mutation rates and potential oncogenic transformations .
  • Inflammatory Responses : The presence of this compound can activate inflammatory pathways, contributing to a tumor-promoting microenvironment in the gut .
  • Impact on Gut Microbiota : this compound influences the composition and behavior of gut microbiota, which may further modulate cancer risk through various mechanisms including immune modulation .

Case Study 1: this compound and Colorectal Cancer

A study conducted on patients with colorectal cancer found that those harboring pks+ E. coli strains had significantly higher levels of this compound-related DNA damage markers compared to controls. This suggests a direct correlation between this compound production and increased cancer risk.

Case Study 2: Animal Models

In murine models, administration of pks+ E. coli led to the development of tumors in the colon after a prolonged period. The tumors exhibited high levels of DNA damage consistent with this compound exposure, confirming its role as a potential carcinogen .

Data Summary

FeatureDescription
Compound This compound
Produced by pks+ E. coli
Mechanism Induces DNA cross-links; activates ATR signaling; causes cell cycle arrest
Biological Effects Genotoxicity; promotes inflammation; alters gut microbiota
Associated Risks Increased risk for colorectal cancer

Properties

Molecular Formula

C37H38N8O7S2

Molecular Weight

770.9 g/mol

IUPAC Name

2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-N-[[4-[2-[4-[2-[[2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetyl]amino]acetyl]-1,3-thiazol-2-yl]-2-oxoacetyl]-1,3-thiazol-2-yl]methyl]acetamide

InChI

InChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1

InChI Key

ZWKHDAZPVITMAI-ROUUACIJSA-N

Isomeric SMILES

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=N[C@H](CC8)C

Canonical SMILES

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C

Origin of Product

United States

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